molecular formula C16H15BrN8O2S B2480461 8-bromo-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 575468-07-4

8-bromo-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2480461
CAS RN: 575468-07-4
M. Wt: 463.31
InChI Key: CXFCEZMOUCJHSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex purine derivatives often involves multi-step reactions, targeting specific functionalities and structural motifs. For instance, the synthesis of similar purine derivatives has been detailed in literature, showcasing the versatility of methods such as nucleophilic substitution reactions for introducing various substituents into the purine ring. Khaliullin and Shabalina (2020) discussed an unusual reaction involving 8-bromo-substituted purine diones, highlighting the intricate balance of reaction conditions required to achieve desired products (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity and interaction with other molecules. Detailed structural analysis, including X-ray crystallography and NMR spectroscopy, provides insights into the arrangement of atoms and the spatial configuration of the molecule. Such analyses are essential for understanding the molecular basis of the compound's properties and reactivity. For example, Shukla et al. (2020) performed a quantitative analysis of intermolecular interactions in a related purine derivative, revealing insights into its structural characteristics and potential applications (Shukla et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of purine derivatives, including the subject compound, involves a wide range of reactions, such as nucleophilic substitution, addition, and electrophilic aromatic substitution. These reactions are influenced by the purine's electronic structure, substituents, and steric factors. Gavrilova et al. (2012) explored the bromination and electrochemical reduction of related compounds, shedding light on the reactivity and potential chemical transformations of purine derivatives (Gavrilova et al., 2012).

Scientific Research Applications

Scientific Research Applications

High-Performance Thin-Layer Chromatography (HPTLC) in Drug Analysis

High-performance thin-layer chromatography (HPTLC) has been developed for the determination of linagliptin, a drug used for diabetes treatment, showcasing the potential of HPTLC in analyzing similar complex organic compounds in pharmaceutical formulations. This method is highlighted for its specificity, sensitivity, and capability in stability-indicating assays, which could be applicable to the analysis of the compound (Rode & Tajne, 2021).

Electrochemical Technology with Ionic Liquids

Research on electrochemical technology utilizing room-temperature ionic liquids, including haloaluminate ionic liquids, provides insights into the use of such methodologies for electroplating and energy storage. This suggests potential research applications for structurally complex compounds in creating novel ionic liquid mixtures for enhanced electrochemical processes (Tsuda, Stafford, & Hussey, 2017).

Brominated Flame Retardants

A critical review on the occurrence of novel brominated flame retardants (NBFRs) in various environments, including their chemical properties and potential risks, sheds light on environmental and safety considerations in the use and study of brominated organic compounds. This research underlines the importance of understanding the environmental fate and potential toxicity of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Antifungal Pharmacophore Development

A review focused on small molecules tested against Fusarium oxysporum highlights the development of antifungal pharmacophores, indicating the potential for structurally complex purine derivatives to serve as leads in antifungal drug discovery. Such studies illustrate the application of chemical synthesis and structure-activity relationship (SAR) analysis in targeting fungal pathogens (Kaddouri et al., 2022).

Bioactive Nucleobases and Nucleosides

Research on bioactive furanyl- or thienyl-substituted nucleobases and nucleosides, including their analogues, demonstrates the significance of heteroaromatic substituents in medicinal chemistry. This encompasses a wide range of activities such as antiviral, antitumor, and antimycobacterial properties, suggesting the relevance of detailed structural modification in enhancing biological activity (Ostrowski, 2022).

properties

IUPAC Name

8-bromo-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN8O2S/c1-22-12-11(13(26)23(2)16(22)27)24(14(17)18-12)8-9-28-15-19-20-21-25(15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFCEZMOUCJHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

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